molecular formula C15H18F3NO2 B12104768 (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate

(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B12104768
M. Wt: 301.30 g/mol
InChI Key: VEIFLRPBZJRUJN-DGCLKSJQSA-N
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Description

(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a trifluoromethyl group and a piperidine ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,5R)-Benzyl 3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Properties

Molecular Formula

C15H18F3NO2

Molecular Weight

301.30 g/mol

IUPAC Name

benzyl (3R,5R)-3-methyl-5-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H18F3NO2/c1-11-7-13(15(16,17)18)9-19(8-11)14(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-,13-/m1/s1

InChI Key

VEIFLRPBZJRUJN-DGCLKSJQSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(F)(F)F

Canonical SMILES

CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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